ent-Calindol Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Calindol Amide is a chemical compound with the molecular formula C21H18N2O and a molecular weight of 314.38 g/mol . It is an intermediate in the preparation of ent-Calindol and is primarily used for research purposes .
Synthetic Routes and Reaction Conditions:
Electrosynthesis: One of the greener methods for synthesizing amides, including this compound, involves electrosynthesis.
One-Pot Condensation: Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride in pyridine at 85°C.
Industrial Production Methods:
- The industrial production of this compound typically involves the activation of carboxylic acids into reactive acylating intermediates, which then react with suitable amines .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the amide group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
ent-Calindol Amide is primarily used in scientific research as an intermediate in the preparation of ent-Calindol . Its applications span various fields:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ent-Calindol Amide involves its interaction with specific molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is known to participate in various chemical reactions due to its functional groups .
Comparison with Similar Compounds
ent-Calindol Amide-13C: A labeled analogue of this compound used for research purposes.
Other Amides: Similar compounds include other amides with different substituents on the nitrogen or carbon atoms.
Uniqueness:
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650761 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-51-2 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.